(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
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Description
(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a useful research compound. Its molecular formula is C21H23ClN2O3 and its molecular weight is 386.88. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Molecular Structure and Synthesis
Research has been conducted on the molecular structure and synthesis methods for compounds similar to (3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone. Studies such as those by Oliveira Udry et al. (2014) have explored the stereospecific synthesis of pyrrolidines, demonstrating the versatility and potential applications of these compounds in synthetic chemistry. These syntheses offer insights into the molecular structure and reactivity, highlighting the importance of stereochemistry in the design of new compounds with specific functions (Oliveira Udry, Repetto, & Varela, 2014).
Antimicrobial and Anticancer Properties
Compounds with structural similarities have been evaluated for their antimicrobial and anticancer properties. For instance, studies by Katariya et al. (2021) on novel biologically potent heterocyclic compounds incorporating pyrazoline and pyridine units have shown promising results in anticancer and antimicrobial activity screenings. These findings suggest potential applications in developing new therapeutic agents against various bacterial and cancerous cells (Katariya, Vennapu, & Shah, 2021).
Corrosion Inhibition
Research has also delved into the corrosion inhibition properties of pyrazole derivatives, including those structurally related to the mentioned compound. Yadav et al. (2015) investigated the efficiency of specific synthesized compounds as corrosion inhibitors for mild steel in hydrochloric acid solutions. Their study highlights the potential industrial applications of these compounds in protecting metals from corrosive environments (Yadav, Sinha, Sarkar, & Tiwari, 2015).
Molecular Docking and Drug Design
Molecular docking studies, as discussed in works by Sivakumar et al. (2021), provide valuable insights into the interaction mechanisms between compounds like this compound and biological targets. These studies facilitate the understanding of molecular recognition processes, which is crucial for the design of new drugs with targeted actions (Sivakumar, Revathi, Balachandran, Narayana, Salian, Shanmugapriya, & Vanasundari, 2021).
Properties
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-(4-phenyloxan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3/c22-18-14-23-10-6-19(18)27-17-7-11-24(15-17)20(25)21(8-12-26-13-9-21)16-4-2-1-3-5-16/h1-6,10,14,17H,7-9,11-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNPVRFSGBBUAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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